2-Thio-6-azauridine
Overview
Description
2-Thio-6-azauridine is a remarkable compound with profound antiviral effects, exhibiting exceptional inhibitory potency against a myriad of RNA viruses encompassing Influenza A and the notorious Zika virus .
Molecular Structure Analysis
The empirical formula of 2-Thio-6-azauridine is C8H11N3O5S. It has a molecular weight of 261.26 . The SMILES string representation of its structure is OC[C@H]1OC@H[C@@H]1O)N2N=CC(=O)NC2=S
.
Physical And Chemical Properties Analysis
2-Thio-6-azauridine is an off-white to light yellow compound. It has a melting point of 201-203°C (lit.) . The compound’s density is 2.0±0.1 g/cm3, and it has a molar refractivity of 56.5±0.5 cm3 .
Scientific Research Applications
Inhibition of Vpu Mediated BST-2 Degradation
“2-Thio-6-azauridine” has been found to inhibit Vpu mediated BST-2 degradation . BST-2 is an interferon-induced host restriction factor that inhibits the release of diverse mammalian enveloped viruses from infected cells by physically trapping the newly formed virions onto the host cell surface . The compound restores cell surface BST-2 level in the presence of Vpu, a protein encoded by Human Immunodeficiency Virus-1 (HIV-1) that antagonizes BST-2 by down-regulating BST-2 from the cell surface .
Suppression of HIV-1 Production
“2-Thio-6-azauridine” suppresses HIV-1 production in a BST-2-dependent manner . It does not interrupt the interaction of BST-2 with Vpu and β-TrCP2, but decreases BST-2 ubiquitination . This demonstrates the feasibility of using small molecules to target Vpu function and sensitize wild type HIV-1 to BST-2-mediated host restriction .
Antiviral Activity Against West Nile Virus
“2-Thio-6-azauridine” has been identified as an active antiviral compound against a New York isolate of West Nile virus . The recent West Nile virus (WNV) outbreak in the United States has increased the need to identify effective therapies for this disease .
Antiproliferative Activity
“2-Thio-6-azauridine” is a nucleoside analog and potential antiviral drug . The antiproliferative activity of “2-Thio-6-azauridine” has been evaluated , indicating its potential use in cancer treatment.
Mechanism of Action
Target of Action
2-Thio-6-azauridine (TAU) is a nucleoside analog and potential antiviral drug . It primarily targets the ABC transporters and Mammosphere Formation in paclitaxel-resistant triple-negative breast cancer (TNBC) cells . ABC transporters are integral membrane proteins that use ATP hydrolysis to carry out certain biological processes, including the translocation of various substrates across membranes and non-transport related processes such as translation of RNA and DNA repair .
Mode of Action
TAU interacts with its targets, leading to a decrease in the expression of ABC transporters MRP1 and MDR1 . This interaction results in changes in cell integrity and nuclear morphology, as well as DNA damage .
Biochemical Pathways
The action of TAU affects several biochemical pathways. It inhibits the proliferation of TNBC cells by arresting the cell cycle at the G2M phase . It also induces apoptosis by increasing BAX and decreasing Bcl-2 expression, activating caspase-3 .
Pharmacokinetics
It is known that tau can sensitize drug-resistant tnbc cells to paclitaxel (ptx), suggesting that it may have favorable bioavailability .
Result of Action
The result of TAU’s action is the sensitization of PTX-resistant TNBC cells. The combination of TAU and PTX synergistically inhibited the 50% viability of 12-fold PTX-resistant TNBC cells . It also reduced the mammosphere formation efficiency of PTX-resistant TNBC cells .
Action Environment
It has been shown that tau can inhibit vpu-mediated bst-2 degradation , suggesting that it may be effective in a variety of cellular environments.
Safety and Hazards
properties
IUPAC Name |
2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-sulfanylidene-1,2,4-triazin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O5S/c12-2-3-5(14)6(15)7(16-3)11-8(17)10-4(13)1-9-11/h1,3,5-7,12,14-15H,2H2,(H,10,13,17)/t3-,5-,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCBDTCUOVDLNZ-SHUUEZRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thio-6-azauridine | |
CAS RN |
27089-56-1 | |
Record name | 2-Thio-6-azauridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27089-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thio-6-azauridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027089561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,3,4,5-tetrahydro)-3-thioxo-2-(β-D-ribofuranosyl)-1,2,4-triazin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 2-thio-6-azauridine (TAU) as an anti-cancer agent?
A: While initially investigated as an antiviral agent, TAU has shown promising anti-cancer activity, particularly in paclitaxel-resistant triple-negative breast cancer (TNBC) cells []. Its mechanism involves multiple facets:
- Cell Cycle Arrest: TAU induces cell cycle arrest at the G2M phase, inhibiting the proliferation of cancer cells [].
- Apoptosis Induction: TAU promotes apoptosis, a programmed cell death pathway, by altering cell integrity, disrupting nuclear morphology, and causing DNA damage [].
- ABC Transporter Modulation: TAU reduces the expression of ATP-binding cassette (ABC) transporters, specifically MRP1 and MDR1, which are often overexpressed in drug-resistant cancer cells []. This reduction in transporter activity enhances the intracellular accumulation and efficacy of chemotherapeutic agents like paclitaxel.
Q2: How does TAU impact the formation of mammospheres in paclitaxel-resistant TNBC cells?
A: TAU effectively reduces the efficiency of mammosphere formation in paclitaxel-resistant TNBC cells []. Mammospheres are three-dimensional cellular aggregates enriched with cancer stem cells, known for their roles in tumor initiation, metastasis, and drug resistance. The ability of TAU to hinder mammosphere formation suggests its potential to target and eliminate these treatment-resistant cancer stem cells.
Q3: Beyond TNBC, what other viruses has 2-thio-6-azauridine been investigated for?
A3: Research has explored the antiviral activity of 2-thio-6-azauridine and its analogs against a range of RNA viruses, including:
- Japanese encephalitis (JE) []
- Yellow fever (YF) []
- Sandfly fever (SF) []
- Punta Toro (PT) []
- Venezuelan equine encephalomyelitis (VEE) viruses []
Q4: How does the in vivo efficacy of the 6-azauridine phosphate prodrug compare to the parent compound, 6-azauridine?
A: In a study evaluating antiviral activity against the Punta Toro virus in a mouse model, the phosphate prodrug of 6-azauridine demonstrated significantly greater efficacy compared to the parent compound, 6-azauridine []. This highlights the potential of prodrug strategies to enhance the delivery and effectiveness of nucleoside analogs like 6-azauridine.
Q5: Does the structure of 2-thio-6-azauridine provide any clues about its mechanism of action?
A5: As a nucleoside analog, 2-thio-6-azauridine shares structural similarities with natural nucleosides, which are the building blocks of DNA and RNA. This similarity allows it to interfere with critical cellular processes involving nucleic acid synthesis and function. Further research is needed to fully elucidate the specific molecular interactions responsible for its observed effects.
Q6: Are there any known resistance mechanisms to 2-thio-6-azauridine in cancer cells?
A: While the research provided does not explicitly detail resistance mechanisms to TAU, it highlights the compound's ability to overcome resistance mediated by ABC transporters []. Further investigation is crucial to understand the potential for the development of resistance to TAU and explore strategies to mitigate it.
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